molecular formula C17H19N3OS B6577896 N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-13-1

N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B6577896
CAS No.: 897459-13-1
M. Wt: 313.4 g/mol
InChI Key: HWCJCPSSARCFHB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a synthetic small molecule featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a butan-2-yl group, an aliphatic substituent distinct from aromatic or heterocyclic groups in related analogs.

Properties

IUPAC Name

N-butan-2-yl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-3-12(2)18-16(21)9-14-11-22-17-19-15(10-20(14)17)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCJCPSSARCFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves the condensation of 2-aminothiazole with an appropriate aldehyde to form the imidazo[2,1-b][1,3]thiazole core. This is followed by acylation with butan-2-yl acetamide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological activities .

Scientific Research Applications

Anti-Cancer Properties

One of the most significant applications of N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is its potential as an anti-cancer agent. Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit inhibitory effects on cellular proliferation. For instance, studies have demonstrated that similar compounds can modulate the activity of mitotic kinesins, which are crucial for cell division and are often overexpressed in cancer cells .

Case Study:
In a study published in 2018, researchers synthesized a series of imidazo-thiazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The findings revealed that specific derivatives showed significant inhibition of cancer cell growth, suggesting the potential for further development into therapeutic agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, compounds with similar structures have been reported to inhibit protein kinases and phosphodiesterases, which play roles in signaling pathways associated with cancer and inflammatory diseases .

Data Table: Enzyme Inhibition Studies

Compound StructureTarget EnzymeInhibition PercentageReference
Imidazo-thiazoleProtein Kinase75%
Imidazo-thiazolePhosphodiesterase65%

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo-thiazole core followed by functionalization at the nitrogen atom. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Synthesis Overview:

  • Formation of Imidazo-Thiazole Core: Utilizing appropriate precursors and reagents under controlled conditions.
  • Functionalization: Introducing butan-2-yl and acetamide groups through nucleophilic substitution reactions.
  • Purification: Employing chromatographic techniques to isolate the desired compound.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cytotoxic Activity
  • Compound 5l (4-chlorophenyl-imidazothiazole + methoxybenzylpiperazinyl-pyridine): Exhibits potent cytotoxicity against MDA-MB-231 (IC₅₀ = 1.4 µM) and VEGFR2 inhibition (5.72% at 20 µM) .
  • Compound 5a (morpholinopyridinyl): Moderate activity (IC₅₀ = 22.6 µM against HepG2), highlighting the importance of substituent bulk and electronic properties .
  • N-(2-Nitrophenyl)acetamide (6b) : Lower activity due to excessive electron withdrawal, reducing membrane permeability .

Hypothesis for Target Compound: The butan-2-yl group’s electron-donating nature may reduce kinase-binding affinity compared to chlorophenyl or morpholinopyridinyl analogs. However, its aliphatic chain could enhance metabolic stability and bioavailability, balancing potency and pharmacokinetics.

Physicochemical Properties

Property Target Compound (Butan-2-yl) 5l (Piperazinyl-Methoxybenzyl) 5e (Fluoropyridinyl)
LogP (Predicted) ~3.2 ~4.1 ~2.8
Solubility Moderate (aliphatic chain) Low (bulky aromatic) Moderate (halogenated)
Metabolic Stability High (stable C-C bonds) Moderate (oxidizable piperazine) Low (dehalogenation)

Key Observations :

  • Bulky substituents (e.g., 5l) improve target engagement but reduce solubility .

Biological Activity

N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound features an imidazo-thiazole core substituted with a butan-2-yl group and an acetamide moiety. The imidazo[2,1-b][1,3]thiazole scaffold is known for its diverse biological activities, making this compound a subject of interest for further investigation.

Antiproliferative Properties

Research has shown that derivatives of phenylimidazo-thiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values in the submicromolar range against human cervical carcinoma (HeLa) and murine leukemia cells (L1210) . The structural modifications in the imidazo-thiazole framework can enhance their cytotoxic effects.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa0.5
Compound BL12100.8
This compoundTBD

Antimicrobial Activity

The thiazole ring system is recognized for its antimicrobial properties. Compounds containing this scaffold have shown effectiveness against various bacterial strains. For example, derivatives have exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria . This suggests that this compound may also possess antimicrobial properties.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound CMicrococcus luteus1.95
Compound DBacillus spp.3.91
This compoundTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features. Studies indicate that the presence of hydrophobic groups enhances the compound's ability to penetrate cellular membranes and interact with biological targets . Modifications at specific positions on the thiazole or imidazole rings can significantly alter potency and selectivity.

Study on Anticancer Activity

In a study conducted by Romagnoli et al., a series of imidazo-thiazole derivatives were evaluated for their anticancer potential. The results indicated that certain substitutions led to enhanced activity against multiple cancer cell lines, with some compounds showing GI50 values as low as 1.4 µM across the NCI-60 cell panel . This highlights the importance of structural optimization in developing effective anticancer agents.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives demonstrated that modifications in the side chains could lead to improved efficacy against resistant bacterial strains . This underscores the potential application of this compound in treating infections caused by multidrug-resistant organisms.

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